molecular formula C10H11NO3S B8563550 2,3-Dihydro-4-isopropyl-3-oxo-1,2-benzisothiazole 1,1-dioxide

2,3-Dihydro-4-isopropyl-3-oxo-1,2-benzisothiazole 1,1-dioxide

Cat. No. B8563550
M. Wt: 225.27 g/mol
InChI Key: MRPAHFZTHXMLRO-UHFFFAOYSA-N
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Description

2,3-Dihydro-4-isopropyl-3-oxo-1,2-benzisothiazole 1,1-dioxide is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-4-isopropyl-3-oxo-1,2-benzisothiazole 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-4-isopropyl-3-oxo-1,2-benzisothiazole 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dihydro-4-isopropyl-3-oxo-1,2-benzisothiazole 1,1-dioxide

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H11NO3S/c1-6(2)7-4-3-5-8-9(7)10(12)11-15(8,13)14/h3-6H,1-2H3,(H,11,12)

InChI Key

MRPAHFZTHXMLRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=C1)S(=O)(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-aminosulfonyl-6-isopropyl-N,N-diethylbenzamide (60 g) in acetic acid (400 mL) was refluxed for 24 hours, then cooled to room temperature. The solvent was removed under vacuum. The oily residue was dissolved in water (500 mL) and the pH was adjusted to 1 with hydrochloric acid (2N). The crude product was collected by filtration, washed with water (300 mL), dried at 60° C. under vacuum for 18 hours and recrystallized from ether-hexane to give 4-isopropylsaccharin (40 g, 90% yield, m.p. 177° C.).
Name
2-aminosulfonyl-6-isopropyl-N,N-diethylbenzamide
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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